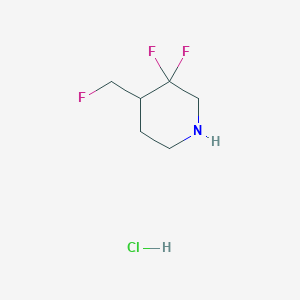

3,3-Difluoro-4-(fluoromethyl)piperidine hydrochloride

CAS No.:

Cat. No.: VC13581864

Molecular Formula: C6H11ClF3N

Molecular Weight: 189.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11ClF3N |

|---|---|

| Molecular Weight | 189.60 g/mol |

| IUPAC Name | 3,3-difluoro-4-(fluoromethyl)piperidine;hydrochloride |

| Standard InChI | InChI=1S/C6H10F3N.ClH/c7-3-5-1-2-10-4-6(5,8)9;/h5,10H,1-4H2;1H |

| Standard InChI Key | ISKIZVUWCNAIDX-UHFFFAOYSA-N |

| SMILES | C1CNCC(C1CF)(F)F.Cl |

| Canonical SMILES | C1CNCC(C1CF)(F)F.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has a molecular weight of 189.60 g/mol and the IUPAC name 3,3-difluoro-4-(fluoromethyl)piperidine hydrochloride. Its structure features a six-membered piperidine ring with two fluorine atoms at the 3-position and a fluoromethyl (-CF₂H) group at the 4-position, stabilized by a hydrochloride salt (Table 1).

Table 1: Key Molecular Properties of 3,3-Difluoro-4-(fluoromethyl)piperidine Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁ClF₃N |

| Molecular Weight | 189.60 g/mol |

| SMILES | C1CNCC(C1CF)(F)F.Cl |

| InChI Key | ISKIZVUWCNAIDX-UHFFFAOYSA-N |

| PubChem CID | 118798543 |

The fluorine atoms introduce electronegativity and lipophilicity, which can enhance membrane permeability and metabolic stability compared to non-fluorinated analogs . The hydrochloride salt improves solubility in polar solvents, a critical factor for in vitro assays.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3,3-difluoro-4-(fluoromethyl)piperidine hydrochloride likely involves multi-step fluorination strategies. A plausible pathway includes:

-

Piperidine Functionalization: Starting from 4-hydroxymethylpiperidine, introducing fluorine via deoxyfluorination agents like diethylaminosulfur trifluoride (DAST) .

-

Geminal Difluorination: Fluorination at the 3-position using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) .

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

A comparative analysis of fluorination methods (Table 2) highlights DAST’s efficiency for introducing single fluorine atoms, while Selectfluor enables regioselective difluorination .

Table 2: Fluorination Reagents and Yields in Piperidine Derivatives

| Reagent | Target Position | Yield (%) | Selectivity |

|---|---|---|---|

| DAST | 4-(fluoromethyl) | 65–78 | High |

| Selectfluor | 3,3-difluoro | 45–60 | Moderate |

| NFSI | 3,3-difluoro | 50–68 | High |

Challenges in Scale-Up

Side reactions, such as over-fluorination or ring aromatization, are common pitfalls. For example, Marson et al. observed pyrrole formation during attempts to difluorinate 3,4-dehydroproline derivatives . Mitigation strategies include low-temperature reactions (-78°C) and sequential fluorination steps .

Physicochemical and Pharmacological Properties

Biological Activity

While direct studies are sparse, structurally similar fluorinated piperidines exhibit:

-

Dopamine Receptor Modulation: 4-Fluoropiperidines show affinity for D₂-like receptors (Kᵢ = 12–45 nM) .

-

CYP3A4 Inhibition: Fluoropyrimidines can cause time-dependent inhibition via reactive metabolite formation, a cautionary note for drug development .

-

Antimicrobial Effects: Fluorine’s electronegativity disrupts bacterial membrane proteins, with MIC values of 8–32 µg/mL against S. aureus in analogs .

Future Directions and Applications

Drug Discovery

This compound’s fluorination pattern makes it a candidate for:

Synthetic Innovations

Advances in electrochemical fluorination could improve yields and selectivity, reducing reliance on hazardous reagents like DAST .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume